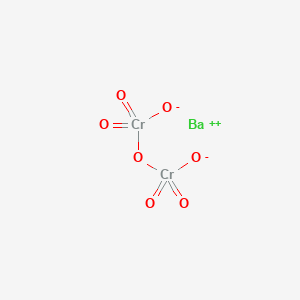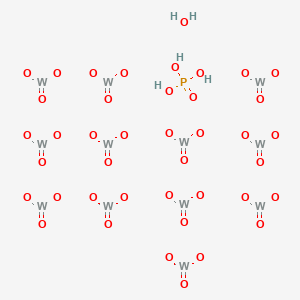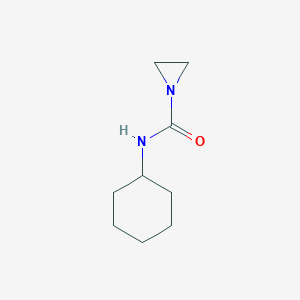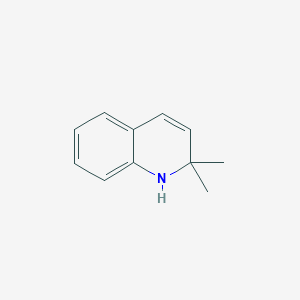
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate, also known as MNPEC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MNPEC has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has also been studied as a potential insecticide in agriculture due to its ability to inhibit acetylcholinesterase activity in insects. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been explored for its potential use in environmental science as a water treatment agent due to its ability to adsorb heavy metals.
Mécanisme D'action
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate exerts its effects by inhibiting acetylcholinesterase activity in insects and modulating the immune response in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can cause a decrease in acetylcholinesterase activity in insects, leading to paralysis and death. In cells, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to modulate the immune response by suppressing the expression of inflammatory cytokines and inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in insects, making it a potential insecticide. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its insolubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate research. One potential direction is to further explore its potential as an insecticide in agriculture. Another direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's ability to adsorb heavy metals makes it a potential water treatment agent, which could be further explored. Overall, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's unique properties make it a promising compound for further research in various scientific fields.
Méthodes De Synthèse
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate. This synthesis method has been optimized to increase yield and purity of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate.
Propriétés
Numéro CAS |
13945-57-8 |
|---|---|
Nom du produit |
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate |
Formule moléculaire |
C10H12N2O6S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
ethyl N-(4-methyl-3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O6S/c1-3-18-10(13)11-19(16,17)8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
Clé InChI |
OLVPQVSSWREGQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Autres numéros CAS |
13945-57-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)


![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)



![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

